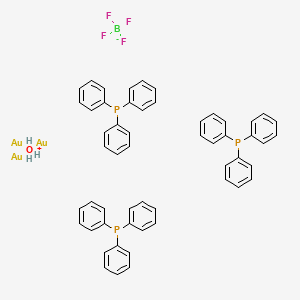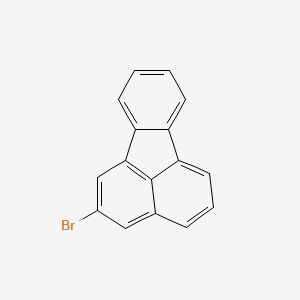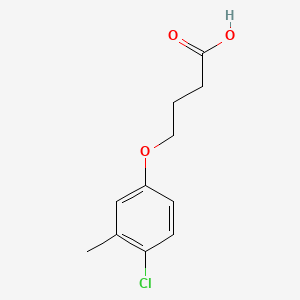
トリフェニルホスフィン金(I)オキソニウムテトラフルオロホウ酸塩
概要
説明
Tris(triphenylphosphinegold)oxonium tetrafluoroborate, also known as oxotris(triphenylphosphine)gold tetrafluoroborate, is a gold-based compound with the molecular formula C54H45P3OAu3BF4 and a molecular weight of 1480.56 g/mol . This compound is notable for its use in various gold-catalyzed reactions, particularly in organic synthesis .
科学的研究の応用
Tris(triphenylphosphinegold)oxonium tetrafluoroborate has a wide range of applications in scientific research:
作用機序
Target of Action
It’s known to be used as a catalyst in various gold-catalyzed reactions .
Mode of Action
Tris(triphenylphosphinegold)oxonium tetrafluoroborate acts as a catalyst in several gold-catalyzed reactions . It’s particularly used in the Claisen rearrangement of propargyl vinyl ethers, where it efficiently transfers chirality . It’s also used as a catalyst for the oxidative cleavage of a Carbon-Carbon triple bond in (Z)-Enynols and cyclization .
Biochemical Pathways
The compound is involved in the Claisen rearrangement pathway, a powerful carbon-carbon bond-forming reaction . The rearrangement leads to the formation of an allyl vinyl ether from an allyl ether .
Result of Action
The result of the compound’s action is the facilitation of various gold-catalyzed reactions, including the Claisen rearrangement of propargyl vinyl ethers and the oxidative cleavage of a Carbon-Carbon triple bond in (Z)-Enynols . These reactions lead to the formation of new compounds with potential applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Tris(triphenylphosphinegold)oxonium tetrafluoroborate can be synthesized through the reaction of triphenylphosphinegold chloride with silver tetrafluoroborate in the presence of water. The reaction typically proceeds as follows:
3Ph3PAuCl+AgBF4+H2O→(Ph3PAu)3OBF4+3AgCl
The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for tris(triphenylphosphinegold)oxonium tetrafluoroborate are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality compounds suitable for industrial applications .
化学反応の分析
Types of Reactions
Tris(triphenylphosphinegold)oxonium tetrafluoroborate is primarily used as a catalyst in various organic reactions. Some of the key reactions it undergoes include:
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: It can facilitate the reduction of nitro compounds to amines.
Substitution: It is involved in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
The compound is often used in conjunction with other reagents such as propargyl vinyl ethers, enynes, and allenynes. The reactions typically occur under mild conditions, often at room temperature, and in the presence of solvents like dichloromethane or toluene .
Major Products Formed
The major products formed from reactions catalyzed by tris(triphenylphosphinegold)oxonium tetrafluoroborate include homoallenic alcohols, cross-conjugated trienes, and various substituted organic compounds .
類似化合物との比較
Similar Compounds
Some compounds similar to tris(triphenylphosphinegold)oxonium tetrafluoroborate include:
Chloro(triphenylphosphine)gold(I): Used in similar catalytic applications but with different reactivity and selectivity profiles.
Bis(triphenylphosphine)gold(I) chloride: Another gold-based catalyst with distinct properties and applications.
Gold(III) chloride: Used in various gold-catalyzed reactions but with different oxidation states and reactivity.
Uniqueness
Tris(triphenylphosphinegold)oxonium tetrafluoroborate is unique due to its trinuclear gold(I) structure, which provides distinct catalytic properties compared to mononuclear gold compounds. Its ability to catalyze a wide range of organic transformations under mild conditions makes it a valuable tool in synthetic chemistry .
特性
IUPAC Name |
oxidanium;gold;triphenylphosphane;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.3Au.BF4.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;2-1(3,4)5;/h3*1-15H;;;;;1H2/q;;;;;;-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNHIOLOUADRRZ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[OH3+].[Au].[Au].[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H48Au3BF4OP3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53317-87-6 | |
| Record name | Tris(triphenylphosphinegold)oxonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1604603.png)

![1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1604607.png)







![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)
